

**Application Notes: Cell Viability Assay with** 

(Rac)-AZD8186

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Compound of Interest		
Compound Name:	(Rac)-AZD8186	
Cat. No.:	B612112	Get Quote

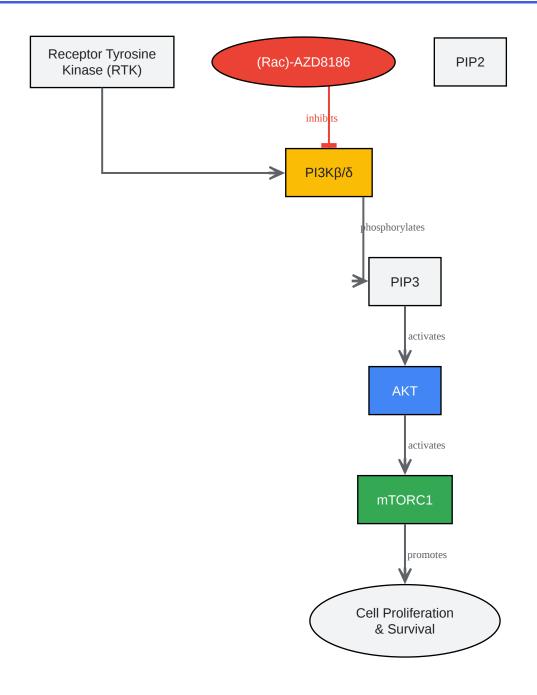
(Rac)-AZD8186 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms  $\beta$  and  $\delta$ , with weaker activity against PI3K $\alpha$  and PI3K $\gamma$ .[1][2] Its primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common event in many cancers, often due to mutations such as the loss of the tumor suppressor PTEN.[6][7] Tumors with PTEN deficiency are particularly dependent on PI3K $\beta$  signaling, making AZD8186 a promising therapeutic agent for these cancers.[6][7][8]

These application notes provide a detailed protocol for assessing the effect of **(Rac)-AZD8186** on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture. [9][10]

## **Mechanism of Action of AZD8186**

AZD8186 is an ATP-competitive inhibitor of PI3K $\beta$  and PI3K $\delta$ .[3] By blocking the activity of these kinases, AZD8186 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent dephosphorylation of AKT and its downstream targets, such as PRAS40 and S6 ribosomal protein, inhibits cell proliferation and can induce apoptosis.[11]





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Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of AZD8186.

## **Quantitative Data Summary**

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for **(Rac)-AZD8186** in various cancer cell lines.



Cell Line	Cancer Type	PTEN Status	Assay	Endpoint	IC50/GI50 (nM)	Referenc e
LNCaP	Prostate Cancer	Null	Proliferatio n	GI50	100 ± 92	[3]
PC3	Prostate Cancer	Null	Western Blot	pAKT IC50	<10 - 300	[11]
MDA-MB- 468	Breast Cancer	Null	Proliferatio n	GI50	65	[1]
HCC70	Breast Cancer	Null	Western Blot	pAKT IC50	<10 - 300	[11]
BT-549	Breast Cancer	Null	Not Specified	Not Specified	Not Specified	[3]
BT-474	Breast Cancer	Wild-Type	Proliferatio n	GI50	1981	[1]
JEKO	Mantle Cell Lymphoma	Not Specified	Proliferatio n	IC50	228	[1]

# Experimental Protocols CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is adapted for a 96-well plate format but can be scaled for other plate types.

#### Materials:

- (Rac)-AZD8186 (stored as a stock solution in DMSO at -20°C)
- Cancer cell line of interest (e.g., PC3, MDA-MB-468)
- Complete cell culture medium
- Sterile 96-well opaque-walled plates (suitable for luminescence assays)
- CellTiter-Glo® Luminescent Cell Viability Assay kit



- Multichannel pipette
- Plate reader with luminescence detection capabilities

#### Protocol:

- Cell Seeding:
  - Harvest and count cells using a hemocytometer or automated cell counter.
  - Dilute the cell suspension to the desired seeding density in complete culture medium. The
    optimal seeding density should be determined empirically for each cell line to ensure cells
    are in the exponential growth phase at the end of the assay period.
  - $\circ$  Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
  - Include wells with medium only for background luminescence measurement.
  - Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.
- Compound Treatment:
  - Prepare a serial dilution of (Rac)-AZD8186 in complete culture medium from your stock solution. A typical concentration range to test would be from 1 nM to 10 μM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest AZD8186 treatment.
  - $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the appropriate concentration of AZD8186 or vehicle control.
  - Incubate the plate for the desired treatment duration (e.g., 72 hours).
- Assay Procedure:
  - Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.

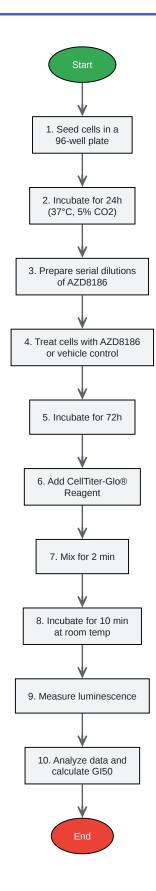
## Methodological & Application





- Add 100 μL of CellTiter-Glo® Reagent to each well of the 96-well plate.
- Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a plate reader.
- Data Analysis:
  - Subtract the average background luminescence (from medium-only wells) from all experimental wells.
  - Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (untreated cells).
  - Plot the percentage of cell viability against the log concentration of (Rac)-AZD8186.
  - Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).





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Figure 2: Experimental workflow for the cell viability assay with AZD8186 treatment.



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